molecular formula C8H19N3O6S2 B2652839 [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate CAS No. 1559059-71-0

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate

Cat. No.: B2652839
CAS No.: 1559059-71-0
M. Wt: 317.38
InChI Key: QKTSXEKABLXQCO-UHFFFAOYSA-N
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Description

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate amine, followed by sulfonation with methanesulfonic acid. The reaction is usually carried out under reflux conditions in a solvent such as acetonitrile . The mixture is then stirred, dried, filtered, and concentrated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;2*1-5(2,3)4/h3,7H2,1-2H3,(H,8,9);2*1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTSXEKABLXQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN.CS(=O)(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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